7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Catalog No.
S1907450
CAS No.
877-06-5
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

CAS Number

877-06-5

Product Name

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3

InChI Key

PTTSCAGWOHYHDN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1C2C=CC1C=C2

Canonical SMILES

CC(C)(C)OC1C2C=CC1C=C2
TBBD is a bicyclic hydrocarbon that contains a seven-membered ring and a five-membered ring fused together. It is also known as 7-tert-butoxynorcaradiene or 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene. TBBD is a colorless, transparent liquid that has a boiling point of 142°C and a density of 0.905 g/mL. It is usually prepared by the reaction of tert-butyl alcohol and cyclopentadiene under acidic conditions.
TBBD is a relatively stable compound that is soluble in organic solvents such as chloroform, ethanol, and acetone. It is a flammable liquid that can react with oxidizing agents and strong acids. TBBD undergoes a Diels-Alder reaction with various dienophiles to form a range of useful compounds.
TBBD can be synthesized by several methods, including the reaction of tert-butyl alcohol with cyclopentadiene under acidic conditions, the reaction of tert-butyl chloride with cyclopentadiene, and the dehydrogenation of 7-tert-butoxynorcaradiene. TBBD can be characterized by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy.
Several analytical methods can be used to analyze TBBD, including NMR spectroscopy, GC-MS, and IR spectroscopy. NMR spectroscopy can be used to determine the structure of TBBD and to identify its chemical shifts. GC-MS can be used to determine the purity of TBBD and to identify any impurities. IR spectroscopy can be used to identify the functional groups present in TBBD.
TBBD has been shown to exhibit some biological activity, including antifungal, antibacterial, and anticancer properties. It has been reported to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. TBBD has also been shown to induce cell death in various cancer cell lines.
TBBD is a relatively stable compound that is not considered to be highly toxic. However, it should be handled with care, as it is a flammable liquid that can react with oxidizing agents and strong acids. In scientific experiments, TBBD should be used in a well-ventilated area, and appropriate personal protective equipment should be worn.
TBBD has many applications in scientific experiments, including as a building block for organic synthesis, as a Diels-Alder diene for the synthesis of various compounds, and as a synthetic intermediate in the preparation of pharmaceuticals.
TBBD has been the subject of numerous research studies, including investigations into its synthesis, properties, and applications. Recent studies have focused on the use of TBBD as a Diels-Alder diene for the preparation of various compounds, as well as its potential as a building block for the synthesis of new materials.
TBBD has potential applications in various fields of research and industry, including organic synthesis, materials science, and pharmaceuticals. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals and materials with specific properties.
Although TBBD has many potential applications, there are also some limitations to its use. For example, it is a relatively unstable compound that can undergo undesired reactions under certain conditions. Future research directions for TBBD could include the exploration of its potential as a Diels-Alder diene for the preparation of new materials, as well as investigations into its biological properties and potential as a drug candidate.
- Investigation into the use of TBBD as a building block for the synthesis of new materials with specific properties
- Exploration of TBBD's potential as a drug candidate for the treatment of various diseases
- Investigation into the toxicity of TBBD in various biological systems
- Development of new synthetic methods for the preparation of TBBD and related compounds
- Investigation into the use of TBBD in the synthesis of novel polymers and materials with specific properties
- Examination of the reactivity of TBBD with various dienophiles to expand the scope of its applications in organic synthesis
- Study of the mechanistic aspects of TBBD's reactions with various dienophiles to gain a deeper understanding of its reactivity
- Development of new analytical methods for the identification and quantification of TBBD in various matrices
- Investigation into the potential use of TBBD in catalytic reactions and other chemical transformations
- Development of new synthetic routes for the preparation of TBBD and related compounds that are more efficient and sustainable.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

877-06-5

Wikipedia

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Dates

Modify: 2023-08-16

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